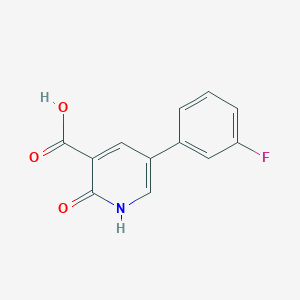

5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid

Description

5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid (CAS 1267011-08-4) is a fluorinated heterocyclic compound with the molecular formula C₁₂H₈FNO₃ . Its structure comprises a pyridine ring substituted with a 3-fluorophenyl group at the 5-position and a carboxylic acid group at the 3-position, while the 2-position features a ketone oxygen.

Properties

IUPAC Name |

5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCNFBRRSNERBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437224 | |

| Record name | 5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-39-9 | |

| Record name | 5-(3-Fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2-pyridone.

Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydride or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the pyridine ring.

Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

Key Comparison : The position of the fluorine atom on the phenyl ring significantly influences electronic and steric properties.

Research Findings :

Substituent Variations on the Phenyl Ring

Key Comparison : Functional groups appended to the phenyl ring modulate solubility, lipophilicity, and binding affinity.

Research Findings :

Heterocyclic Core Modifications

Key Comparison : Replacement of the pyridine ring with other heterocycles alters conformational flexibility and electronic properties.

Research Findings :

- The thiazolidinone core () introduces sulfur atoms, which may enhance metal coordination or redox activity .

Halogen and Functional Group Replacements

Key Comparison : Substitution of fluorine with other halogens or functional groups impacts electronic effects and metabolic stability.

Research Findings :

- Chlorine and trifluoromethyl groups () increase metabolic stability but may introduce toxicity risks.

Biological Activity

5-(3-Fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid, also known by its CAS number 76053-39-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of this compound is C12H8FNO3. Its structure features a pyridine ring substituted with a fluorophenyl group and a carboxylic acid functional group, which may influence its pharmacological properties.

Research has indicated that compounds similar to this compound can exhibit diverse biological activities, primarily through enzyme inhibition and receptor modulation. The following mechanisms have been identified:

- Cyclooxygenase Inhibition : This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX-1 and COX-2 can lead to anti-inflammatory effects, making it a candidate for pain relief therapies .

- Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cell signaling pathways. For instance, inhibition of the VEGFR-2 kinase has been noted, which plays a significant role in angiogenesis and tumor progression .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Colorimetric Assay | 56.43 | |

| COX-2 Inhibition | Colorimetric Assay | 57.14 | |

| VEGFR-2 Inhibition | Kinase Assay | 1.46 |

Case Studies

Several studies have explored the biological implications of compounds related to or derived from this compound:

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents . The selectivity and potency varied among different derivatives, indicating that structural modifications could enhance efficacy.

- Cancer Research : Research involving similar pyridine derivatives showed promising results in inhibiting tumor growth in xenograft models. The ability to inhibit VEGFR-2 suggests that these compounds could be developed further for cancer therapeutics targeting angiogenesis .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 5-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and fluorine-proton coupling patterns (e.g., para/meta coupling in the fluorophenyl group). The pyridine ring’s carbonyl (C=O) and oxo (C-O) groups appear as distinct deshielded carbons (δ 160–180 ppm) .

- X-ray Crystallography : Resolves solid-state conformation, as demonstrated for structurally similar fluorinated dihydropyridines (e.g., bond angles and dihedral angles between the fluorophenyl and pyridine rings) .

Q. What are the critical steps in synthesizing this compound?

- Methodological Answer :

- Multi-Step Synthesis : Begin with Suzuki-Miyaura coupling to attach the 3-fluorophenyl group to the pyridine core, followed by oxidation to introduce the 2-oxo moiety. Final carboxylation at the 3-position requires controlled pH (e.g., using NaHCO3 to avoid decarboxylation) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product, as described for analogous pyridine-carboxylic acids .

Advanced Research Questions

Q. How can regioselectivity challenges be managed during electrophilic substitution on the fluorophenyl ring?

- Methodological Answer :

- Directing Groups : The fluorine atom’s meta-directing effect dominates, but steric hindrance from the pyridine ring may alter reactivity. Use DFT calculations to predict electrophilic attack sites (e.g., C-4 vs. C-5 on the fluorophenyl ring) .

- Catalytic Strategies : Palladium-mediated C-H activation can override inherent regioselectivity, as shown in fluorophenyl-pyridine hybrids .

Q. What analytical techniques are optimal for assessing purity and stability under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Employ a C18 column (acetonitrile/0.1% formic acid gradient) to monitor degradation products (e.g., decarboxylation at low pH or hydrolysis of the oxo group) .

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with periodic NMR analysis to track structural integrity, as validated for fluorinated heterocycles .

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., kinases or carboxylases). The fluorophenyl group’s electronegativity enhances π-stacking with aromatic residues .

- MD Simulations : GROMACS can simulate ligand-protein stability over 100 ns, focusing on hydrogen bonding between the carboxylic acid moiety and active-site residues .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor intermediate formation (e.g., during carboxylation). Scale-up discrepancies often arise from inefficient heat transfer; optimize via flow chemistry .

- Byproduct Identification : LC-MS/MS can detect trace impurities (e.g., dimerization products), guiding solvent system adjustments (e.g., switching from THF to DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.